1-(4-Chloro-6-methylpyrimidin-2-yl)piperidine-3-carboxylic acid
CAS No.:
Cat. No.: VC16481451
Molecular Formula: C11H14ClN3O2
Molecular Weight: 255.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14ClN3O2 |
|---|---|
| Molecular Weight | 255.70 g/mol |
| IUPAC Name | 1-(4-chloro-6-methylpyrimidin-2-yl)piperidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C11H14ClN3O2/c1-7-5-9(12)14-11(13-7)15-4-2-3-8(6-15)10(16)17/h5,8H,2-4,6H2,1H3,(H,16,17) |
| Standard InChI Key | AFSSGKHHXOANJP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)O)Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound’s IUPAC name, 1-(4-chloro-6-methylpyrimidin-2-yl)piperidine-3-carboxylic acid, delineates its structure:
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A pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms) substituted at positions 4 and 6 with chlorine and methyl groups, respectively.
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A piperidine ring (a six-membered saturated heterocycle with one nitrogen atom) attached to the pyrimidine at position 2.
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A carboxylic acid functional group at position 3 of the piperidine ring.
The molecular formula is C₁₁H₁₄ClN₃O₂, with a molecular weight of 255.70 g/mol. Its SMILES notation, CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)O)Cl, and InChIKey, AFSSGKHHXOANJP-UHFFFAOYSA-N, provide precise descriptors for computational modeling.
Table 1: Comparative Structural Features of Pyrimidine-Piperidine Derivatives
| Compound Name | Substituents (Pyrimidine) | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| 1-(4-Chloro-6-methylpyrimidin-2-yl)piperidine-3-carboxylic acid | 4-Cl, 6-CH₃ | C₁₁H₁₄ClN₃O₂ | 255.70 |
| 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidine-3-carboxylic acid | 6-Cl, 2-CH₃ | C₁₁H₁₄ClN₃O₂ | 255.70 |
| 4-Chloro-5-methylthieno[2,3-d]pyrimidine | 4-Cl, 5-CH₃ (thieno-fused) | C₇H₅ClN₂S | 184.65 |
Positional isomerism significantly influences reactivity; for instance, the 4-chloro-6-methyl configuration may alter electronic effects compared to the 6-chloro-2-methyl analog .
Spectroscopic Characterization
While experimental NMR or IR data for this specific compound are unavailable, analogous piperidine-pyrimidine derivatives exhibit characteristic signals:
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¹H-NMR: Methyl groups on pyrimidine resonate at δ 2.25–2.50 ppm, while piperidine protons appear as multiplet clusters between δ 1.10–3.30 ppm .
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MS: Molecular ion peaks ([M+H]⁺) near m/z 256 align with its molecular weight.
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be synthesized via sequential functionalization:
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Pyrimidine ring construction: Cyclocondensation of thiourea with β-diketones or via halogenation of preformed pyrimidines.
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Piperidine coupling: Nucleophilic aromatic substitution (SNAr) between a chloropyrimidine and piperidine-3-carboxylic acid derivatives.
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Carboxylation: Introduction of the carboxylic acid group via hydrolysis of nitriles or carboxylation of organometallic intermediates .
Exemplary Synthesis Pathway
A plausible route, adapted from kinase inhibitor syntheses , involves:
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Boc protection: Tert-butyloxycarbonyl (Boc) protection of piperidine-3-carboxylic acid to prevent side reactions.
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Buchwald–Hartwig coupling: Palladium-catalyzed cross-coupling between 4-chloro-6-methylpyrimidine and Boc-protected piperidine.
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Deprotection and carboxylation: Acidic removal of Boc followed by carboxylation if necessary.
Key reaction:
Yields for analogous reactions range from 45–75% .
Physicochemical Properties
Calculated Properties
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logP: Estimated at 1.8–2.2 (moderate lipophilicity suitable for membrane permeability).
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Water solubility: ~0.1 mg/mL (low, typical for heterocyclic carboxylic acids).
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pKa: Carboxylic acid proton ≈ 4.5; pyrimidine nitrogen ≈ 1.5 .
Stability and Reactivity
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